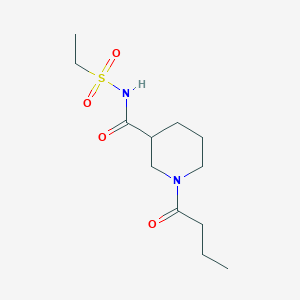
1-butanoyl-N-ethylsulfonylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butanoyl-N-ethylsulfonylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1-butanoyl-N-ethylsulfonylpiperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often utilize flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-butanoyl-N-ethylsulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Scientific Research Applications
1-butanoyl-N-ethylsulfonylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-butanoyl-N-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-butanoyl-N-ethylsulfonylpiperidine-3-carboxamide can be compared with other piperidine derivatives such as N-(tert-butyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. While both compounds share a similar core structure, the presence of different substituents imparts unique properties and activities to each compound. The butanoyl group in this compound, for instance, may enhance its lipophilicity and membrane permeability compared to its analogs.
Properties
IUPAC Name |
1-butanoyl-N-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-3-6-11(15)14-8-5-7-10(9-14)12(16)13-19(17,18)4-2/h10H,3-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSJJWLJOPZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C(=O)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7175408.png)
![N,N-dimethyl-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7175413.png)
![1-[4-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7175421.png)
![2-[[2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]quinazolin-4-yl]amino]ethanol](/img/structure/B7175428.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide](/img/structure/B7175441.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-(furan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7175442.png)
![2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol](/img/structure/B7175447.png)
![N-methyl-N-[1-(7H-purin-6-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7175455.png)
![N-(3-ethoxyphenyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide](/img/structure/B7175461.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7175469.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-(1-pyridin-2-ylethyl)piperazine-1-carboxamide](/img/structure/B7175477.png)
![2-cyclopropyl-N-[5-(ethylcarbamoyl)-2-methylphenyl]pyrimidine-4-carboxamide](/img/structure/B7175485.png)

![2-[(2-phenylacetyl)amino]-N-(1-pyrimidin-2-ylpiperidin-3-yl)pentanamide](/img/structure/B7175503.png)
